Home > Products > Screening Compounds P28385 > 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide - 899953-07-2

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-2511963
CAS Number: 899953-07-2
Molecular Formula: C22H22N4O2
Molecular Weight: 374.444
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib is a widely used tyrosine kinase inhibitor, primarily known for its efficacy in treating leukemia. It acts by specifically targeting and inhibiting the activity of tyrosine kinases. [] Imatinib is often utilized as a salt, commonly in the form of its piperazin-1-ium salt with various counterions like mesylate, picrate, citrate, fumarate, or malonate. [] Notably, the crystal structure of the freebase form of Imatinib has been determined. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: This compound serves as a key intermediate in one of the reported synthetic routes for Imatinib. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor specifically designed to target the breakpoint cluster region-abelson (BCR-ABL) kinase, including its T315I gatekeeper mutant. [] This characteristic makes it a potential therapeutic agent for chronic myeloid leukemia (CML), particularly in cases exhibiting resistance to currently approved treatments. [] A critical structural aspect of AP24534 is its carbon-carbon triple bond linker, strategically incorporated to navigate the steric hindrance posed by the Ile315 side chain in the mutant kinase. []

Relevance: This compound, while structurally distinct from 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, highlights the exploration of heterocycloalkynylbenzimides as kinase inhibitors. [] This shared structural motif, specifically the benzamide group linked to a heterocycle through an alkyne linker, suggests a potential commonality in their mechanism of action or biological targets.

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

Compound Description: This compound has been investigated in various salt and crystalline forms for its potential use in pharmaceutical applications. [, , , , , , ] Different salt forms and crystalline modifications can exhibit altered physicochemical properties, impacting parameters such as solubility, stability, and bioavailability, which are crucial for drug development. [, ]

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

Compound Description: AN-024 is another compound related to the previously mentioned structures and has been a subject of synthetic chemistry research. []

4-(4-Methylpiperazine-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]benzamide

Compound Description: This compound acts as a potent inhibitor of platelet-derived growth factor (PDGF) receptor tyrosine kinases. [, , , ] It demonstrates therapeutic potential in various disease models, including those characterized by angiogenesis, fibrosis, and cell proliferation, highlighting its potential use in treating conditions such as cancer, fibrotic diseases, and cardiovascular diseases. [, , , ]

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: This compound, a hybrid ring system, exhibits notable antibacterial activity. [] The research emphasizes the importance of heterocyclic compounds, particularly those incorporating oxadiazole and thiazole rings, in developing new antibacterial agents. []

Compound Description: CHMFL-ABL/KIT-155 acts as a dual inhibitor for both ABL and c-KIT kinases, showing promise as a potential therapeutic agent for cancers like chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). [] A unique feature of this compound is its distinct hinge-binding mode to the target kinases, utilizing a hydrogen bond interaction between its carbonyl oxygen and the NH group on the kinase backbone. []

N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

Compound Description: ABBV-075/Mivebresib acts as a potent and orally available inhibitor of the bromodomain and extraterminal domain (BET) family of bromodomains. [] ABBV-075/Mivebresib has demonstrated promising results in preclinical studies, exhibiting efficacy in various disease models, including cancer and inflammation. []

Source and Classification

The compound is sourced from various chemical databases and research articles, highlighting its relevance in scientific research and potential applications in drug development. It falls under the category of small molecules with specific therapeutic implications, particularly in anticancer research and as an enzyme inhibitor.

Synthesis Analysis

The synthesis of 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves several key steps:

  1. Formation of the Pyridazine Ring: The pyridazine ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones or other suitable precursors under controlled conditions.
  2. Introduction of the Morpholine Group: This step involves nucleophilic substitution reactions where a suitable leaving group on the pyridazine ring is replaced by the morpholine moiety.
  3. Coupling with Benzamide: The final step entails coupling the pyridazine derivative with 4-methylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Technical Parameters

  • Reagents Used: EDCI, triethylamine, hydrazine derivatives, diketones.
  • Conditions: Controlled temperature and solvent environments are crucial for optimizing yields.
Molecular Structure Analysis

The molecular structure of 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can be described using several key features:

  • Molecular Formula: C19H22N4O
  • Molecular Weight: Approximately 322.41 g/mol
  • Structural Components:
    • A benzamide functional group.
    • A morpholine ring which enhances solubility and biological activity.
    • A pyridazine ring that contributes to its pharmacological properties.
Chemical Reactions Analysis

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

  1. Oxidation: The compound can be oxidized to form N-oxide derivatives using reagents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may yield amine derivatives when treated with sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the morpholine or benzamide moieties under basic conditions.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reduction Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Conditions: Typically involves bases like sodium hydroxide with appropriate nucleophiles.
Mechanism of Action

The mechanism of action for 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain tyrosine kinases, which are crucial in cell signaling pathways related to proliferation and survival.
  • Apoptosis Induction: By inhibiting these kinases, it can lead to reduced cell proliferation and promote apoptosis in cancer cells.

Relevant Data

Studies have shown that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines, indicating potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol but less soluble in water.
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within a range indicative of stable molecular interactions.

Relevant Properties

Understanding these properties is crucial for predicting behavior in biological systems and during drug formulation.

Applications

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several notable applications:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
  2. Biological Research: Utilized in studies exploring cellular processes, particularly those related to signal transduction pathways.
  3. Material Science: Its unique structural properties make it suitable for developing advanced materials with specific functionalities.

Properties

CAS Number

899953-07-2

Product Name

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

IUPAC Name

4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C22H22N4O2

Molecular Weight

374.444

InChI

InChI=1S/C22H22N4O2/c1-16-5-7-17(8-6-16)22(27)23-19-4-2-3-18(15-19)20-9-10-21(25-24-20)26-11-13-28-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27)

InChI Key

MFPKYXVYMLGWLI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.